

Technical Guide: Solubility and Biological Context of 3-(1H-pyrazol-3-yl)pyridine

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Compound of Interest

Compound Name: 3-(1H-pyrazol-3-yl)pyridine

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Introduction

3-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold, combining both a pyrazole and a pyridine ring, is a key structural feature in a variety of biologically active molecules. Notably, derivatives of pyrazolylpyridine have demonstrated potent activity as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in the regulation of cell proliferation, apoptosis, and signaling pathways associated with cancer.^{[1][2][3]} The development of such compounds as therapeutic agents necessitates a thorough understanding of their physicochemical properties, among which solubility is paramount for ensuring bioavailability and efficacy.

This technical guide provides an in-depth overview of the solubility of **3-(1H-pyrazol-3-yl)pyridine** in organic solvents, outlines detailed experimental protocols for its determination, and presents the relevant biological context of its derivatives as PIM-1 kinase inhibitors.

Physicochemical Properties

While specific experimentally determined solubility data for **3-(1H-pyrazol-3-yl)pyridine** in a range of organic solvents is not readily available in the public domain, some of its key physicochemical properties have been calculated and are presented in Table 1. These properties, particularly the predicted lipophilicity (XLogP3), are indicative of its potential solubility behavior.

Table 1: Physicochemical Properties of **3-(1H-pyrazol-3-yl)pyridine**

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃	-
Molecular Weight	145.16 g/mol	-
XLogP3	1.4717	[1]
Boiling Point	376.5 °C	[1]
Density	1.214 g/cm ³	[1]

Note: The data in this table, with the exception of the molecular formula and weight, are predicted values and should be used as a guide for solvent selection.

Solubility in Organic Solvents

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The following table is provided as a template for researchers to populate with experimentally determined solubility data for **3-(1H-pyrazol-3-yl)pyridine** in a selection of common organic solvents. The subsequent sections detail the experimental protocols for obtaining this data.

Table 2: Experimentally Determined Solubility of **3-(1H-pyrazol-3-yl)pyridine**

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Methanol	25	Data to be determined	Data to be determined
Ethanol	25	Data to be determined	Data to be determined
Dimethyl Sulfoxide (DMSO)	25	Data to be determined	Data to be determined
Dichloromethane	25	Data to be determined	Data to be determined
Acetone	25	Data to be determined	Data to be determined
Acetonitrile	25	Data to be determined	Data to be determined

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. Each provides different insights into the compound's behavior and is suited for different stages of the drug discovery process.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous or organic solvent.

Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **3-(1H-pyrazol-3-yl)pyridine** in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
- Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the chosen organic solvent (e.g., methanol, ethanol).
- Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

- Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done using a nephelometer, which measures light scattering, or by visual inspection.
- Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Thermodynamic (Equilibrium) Solubility Assay

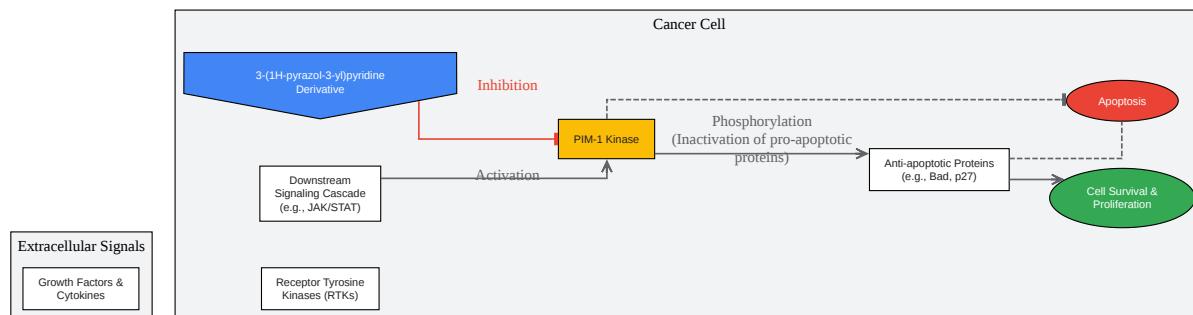
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is crucial for lead optimization and pre-formulation studies. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

- Sample Preparation: Add an excess amount of solid **3-(1H-pyrazol-3-yl)pyridine** to a series of vials, each containing a different organic solvent of interest.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is used for this purpose.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
- Sampling: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
- Quantification: Prepare a series of standard solutions of **3-(1H-pyrazol-3-yl)pyridine** of known concentrations in the respective organic solvents. Analyze both the standards and the sample from the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

Biological Context: Inhibition of PIM-1 Kinase Signaling

Derivatives of the pyrazolylpyridine scaffold have been identified as potent inhibitors of PIM-1 kinase.^{[1][3]} PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell survival, and apoptosis.^[2] Its overexpression is associated with various types of cancer, making it an attractive therapeutic target. The inhibition of PIM-1 by pyrazolylpyridine derivatives can lead to the induction of apoptosis in cancer cells.

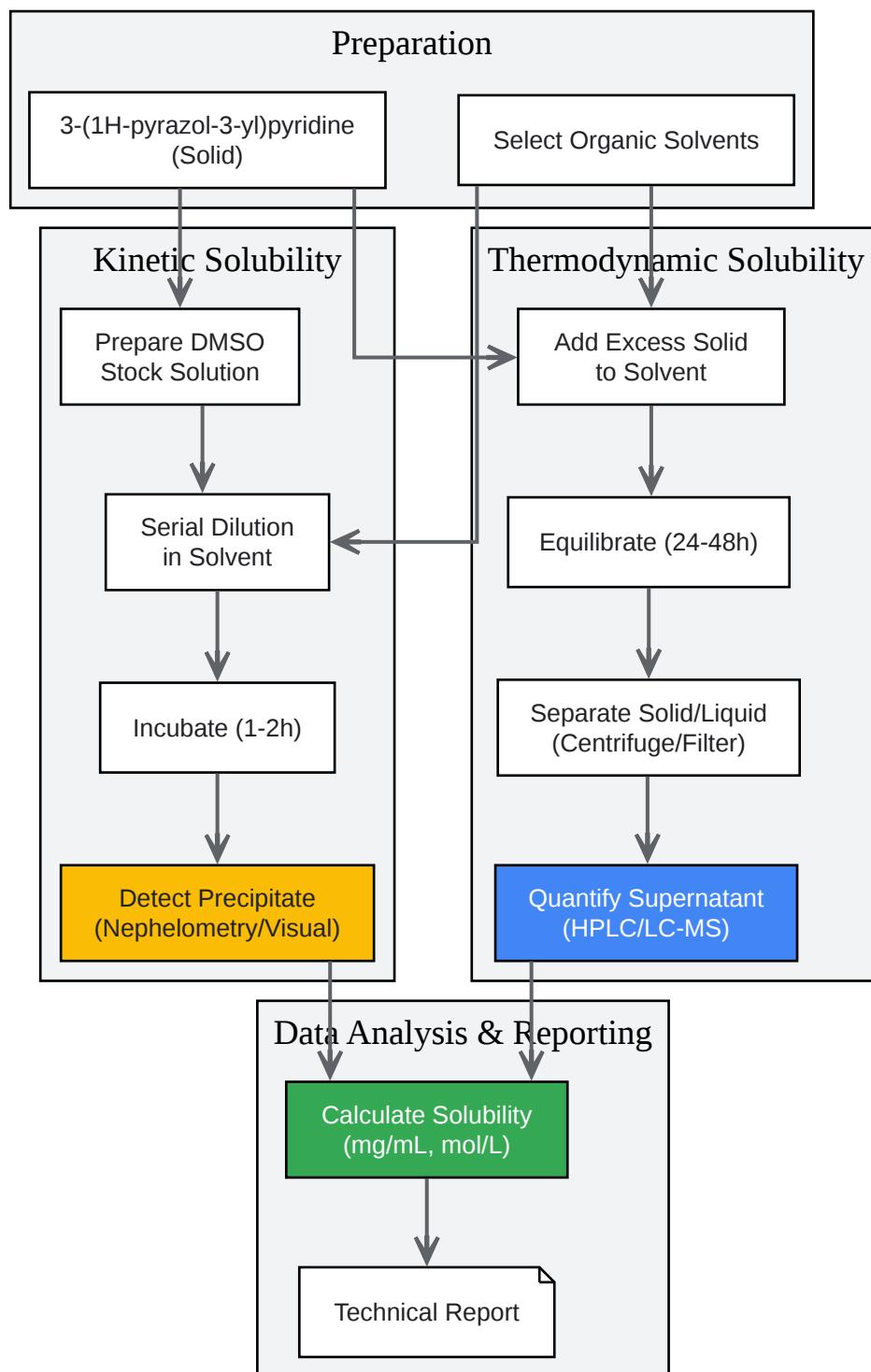


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Caption: PIM-1 Kinase Inhibition by Pyrazolylpyridine Derivatives.

Experimental and Logical Workflows

To ensure accurate and reproducible results, a structured experimental workflow is essential. The following diagram illustrates the logical progression from sample preparation to data analysis for both kinetic and thermodynamic solubility determination.



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Caption: Experimental Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for **3-(1H-pyrazol-3-yl)pyridine** in various organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for both kinetic and thermodynamic solubility assays offer robust methods for generating reliable data. Furthermore, the understanding of the biological context, specifically the role of pyrazolylpyridine derivatives as PIM-1 kinase inhibitors, underscores the importance of this compound in the development of novel anticancer therapeutics. The provided workflows and diagrams serve as a practical resource for scientists engaged in the research and development of **3-(1H-pyrazol-3-yl)pyridine** and its analogues.

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